molecular formula C16H14N2 B14448098 Hydrazine, 1-(1-naphthalenyl)-1-phenyl- CAS No. 73405-62-6

Hydrazine, 1-(1-naphthalenyl)-1-phenyl-

Cat. No.: B14448098
CAS No.: 73405-62-6
M. Wt: 234.29 g/mol
InChI Key: UJCPPXOIDSEILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a naphthalenyl group and the other by a phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- typically involves the reaction of naphthalenyl hydrazine with phenyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then separated and purified using industrial-scale purification techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-(1-naphthalenyl)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include naphthalenyl and phenyl derivatives, which can be further used in various chemical synthesis processes .

Scientific Research Applications

Hydrazine, 1-(1-naphthalenyl)-1-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hydrazine, 1-(1-naphthalenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions by donating electrons. The compound can also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazine, 1-(1-naphthalenyl)-1-phenyl- is unique due to the presence of both naphthalenyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological research applications .

Properties

IUPAC Name

1-naphthalen-1-yl-1-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCPPXOIDSEILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328693
Record name Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73405-62-6
Record name Hydrazine, 1-(1-naphthalenyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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